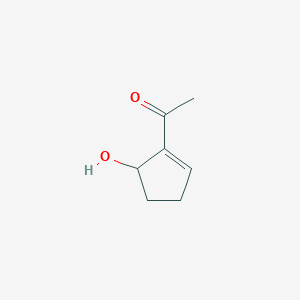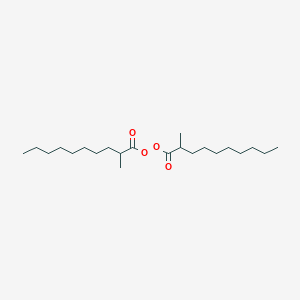
2-Methyldecanoyl 2-methyldecaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyldecanoyl 2-methyldecaneperoxoate is an organic peroxide compound with the molecular formula C22H44O4. It is known for its applications in various chemical reactions and industrial processes due to its unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldecanoyl 2-methyldecaneperoxoate typically involves the reaction of 2-methyldecanoic acid with hydrogen peroxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the use of advanced catalysts and optimized reaction conditions to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyldecanoyl 2-methyldecaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and organic solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
2-Methyldecanoyl 2-methyldecaneperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: It is studied for its potential role in biological oxidation processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its oxidative properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Methyldecanoyl 2-methyldecaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include the activation of unsaturated compounds and the formation of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyldecanoyl-CoA: A related compound used in biochemical studies.
Decanoyl-CoA: Another similar compound with applications in metabolic research
Uniqueness
2-Methyldecanoyl 2-methyldecaneperoxoate is unique due to its dual functionality as both an oxidizing agent and a radical initiator. This makes it highly versatile in various chemical and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
67805-96-3 |
|---|---|
Molekularformel |
C22H42O4 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
2-methyldecanoyl 2-methyldecaneperoxoate |
InChI |
InChI=1S/C22H42O4/c1-5-7-9-11-13-15-17-19(3)21(23)25-26-22(24)20(4)18-16-14-12-10-8-6-2/h19-20H,5-18H2,1-4H3 |
InChI-Schlüssel |
GQFWMQVHHQKNNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)C(=O)OOC(=O)C(C)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


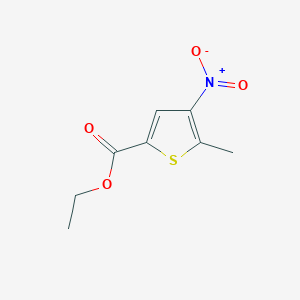
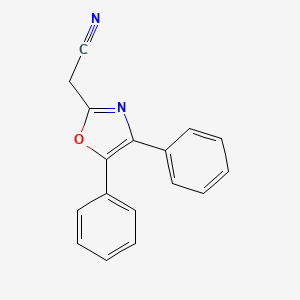


![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
![(1S)-6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B14481090.png)


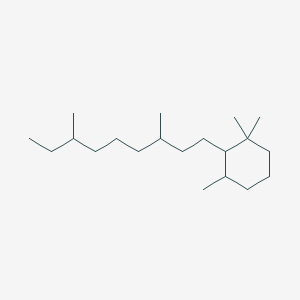

![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
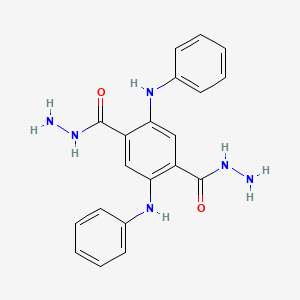
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)
